Entacapone 4-β-D-Glucuronide
Description
Overview of Entacapone (B1671355) Metabolic Fate and Conjugation Reactions
The metabolism of entacapone is extensive, with the parent compound being almost completely metabolized before excretion. fda.govnih.gov A primary metabolic pathway involves isomerization to its cis-isomer, which is then followed by direct glucuronidation of both the parent (trans-isomer) and the cis-isomer. fda.govnih.gov This conjugation reaction is a principal route for the elimination of entacapone.
Following oral administration, approximately 10% of a radiolabeled dose of entacapone is excreted in the urine as the parent compound and its glucuronide conjugates, while the majority, around 90%, is eliminated in the feces. fda.govoup.com This indicates that biliary excretion is a major route of elimination for the drug and its metabolites. fda.govfda.gov The glucuronide conjugates of both entacapone and its cis-isomer are considered inactive. fda.govnih.gov
General Significance of Glucuronidation as a Phase II Metabolic Pathway for Xenobiotics
Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics, which are foreign compounds to an organism, including many drugs. uef.fiwikipedia.orgijpcbs.com This process involves the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. uef.fiwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). ijpcbs.comjove.com
The addition of the highly water-soluble glucuronic acid moiety to a lipophilic (fat-soluble) xenobiotic or its metabolite significantly increases its water solubility. wikipedia.orgijpcbs.comjove.com This transformation facilitates the excretion of the compound from the body, primarily through urine or bile. wikipedia.orgijpcbs.com By converting drugs and other foreign substances into more polar and less pharmacologically active forms, glucuronidation plays a crucial role in drug clearance and detoxification. uef.fiijpcbs.com For many clinically used drugs, glucuronidation is a primary route of metabolism. uef.fi
Current Research Landscape and Gaps Pertaining to Entacapone Glucuronides, including Entacapone 4-β-D-Glucuronide
Research has established that glucuronidation is the main metabolic pathway for entacapone. wikipedia.orgeuropa.eu Studies have identified the formation of two main regioisomeric phenolic O-glucuronides for both entacapone and its (Z)-isomer. core.ac.uk In humans, the formation of 3-O-glucuronides is the selective pathway. core.ac.uk The glucuronide metabolites of entacapone and its cis-isomer account for the vast majority of urinary metabolites, with approximately 70% being parent glucuronides and 25% being cis-isomer glucuronides. nih.gov
While the 3-O-glucuronide of entacapone is well-documented, the existence and significance of this compound present a more nuanced area of investigation. Chemical suppliers list this compound with the CAS No. 314058-42-9, indicating its availability for research purposes such as analytical method development and quality control. clearsynth.com However, detailed in-vivo and in-vitro studies focusing specifically on the formation, pharmacokinetics, and potential biological activity of this compound are less prevalent in the readily available scientific literature.
Further research is needed to fully elucidate the specific UGT enzymes responsible for the formation of this compound, its relative abundance compared to the 3-O-glucuronide, and whether its formation is species-dependent. Investigating the potential for any residual biological activity or specific transport mechanisms related to this particular glucuronide could also provide a more complete picture of entacapone's metabolic profile.
Table of Research Findings on Entacapone Metabolism
| Finding | Description |
| Primary Metabolic Pathway | Isomerization to the cis-isomer followed by direct glucuronidation of the parent and cis-isomer. fda.govnih.gov |
| Excretion Routes | Approximately 10% of a dose is excreted in urine and 90% in feces. fda.govoup.com |
| Urinary Metabolites | Glucuronide conjugates account for about 95% of all urinary metabolites. nih.gov |
| Activity of Glucuronides | The glucuronide conjugates of entacapone and its cis-isomer are inactive. fda.govnih.gov |
| Regioisomeric Glucuronides | In humans, only 3-O-glucuronides are formed. core.ac.uk |
Properties
CAS No. |
314058-42-9 |
|---|---|
Molecular Formula |
C₂₀H₂₃N₃O₁₁ |
Molecular Weight |
481.41 |
Synonyms |
4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Biochemical Pathways and Enzymology of Entacapone 4 β D Glucuronide Formation
Mechanistic Investigations of Glucuronidation at the 4-Position of Entacapone (B1671355)
The primary mechanism for the metabolism of entacapone is direct glucuronidation. nih.govnovartis.comdrugbank.comhres.cafda.gov This Phase II conjugation reaction is the main route of biotransformation for both entacapone and its (Z)-isomer. nih.govnovartis.comdrugbank.comhres.cafda.govnih.govoup.comfda.gov The glucuronide conjugate of entacapone is inactive. nih.govnovartis.comhres.cafda.gov
Inhibition studies have provided insights into the reaction mechanism. For instance, the glucuronidation of entacapone by UGT1A9 is competitively inhibited by 1-naphthol (B170400) with respect to entacapone, and uncompetitively with respect to the co-substrate UDP-glucuronic acid (UDPGA). nih.gov Conversely, UDP, a reaction product, inhibits the reaction noncompetitively with respect to entacapone and competitively with respect to UDPGA. nih.gov This pattern of inhibition is consistent with an ordered bi-bi reaction mechanism, where UDPGA is the first substrate to bind to the enzyme. nih.gov
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Entacapone Glucuronidation
The glucuronidation of entacapone is primarily carried out by specific isoforms of the UGT enzyme superfamily. nih.govresearchgate.netnih.govnih.gov These enzymes are responsible for transferring glucuronic acid from UDPGA to the entacapone molecule.
Role of Specific UGT Subfamilies and Isoforms (e.g., UGT1A9, UGT1A6, UGT1A7, UGT1A8, UGT1A10, UGT2A1, UGT2B15)
Extensive research has identified UGT1A9 as the principal enzyme responsible for entacapone glucuronidation. nih.govresearchgate.netnih.govfrontiersin.org Entacapone is considered an excellent substrate for UGT1A9, exhibiting high reaction velocity. nih.govwikigenes.org While UGT1A9 plays the most significant role, other isoforms also contribute to a lesser extent. nih.govresearchgate.net
Studies have shown that several UGT1A isoforms, including UGT1A7, UGT1A8, and UGT1A10, are capable of glucuronidating entacapone. nih.govresearchgate.netnih.govplos.org In contrast, UGT1A6 does not appear to be involved in the glucuronidation of entacapone. nih.gov The UGT2B family, specifically UGT2B7 and UGT2B15, have been shown to glucuronidate entacapone, but at low rates compared to UGT1A9. nih.gov The contribution of UGT2A1 to entacapone metabolism has also been investigated. researchgate.netnih.gov
Enzyme Kinetics and Substrate Specificity Studies of Relevant UGTs for Entacapone
Kinetic studies have consistently demonstrated the high efficiency of UGT1A9 in metabolizing entacapone. nih.gov This isoform exhibits a much greater rate of glucuronidation (Vmax) and a significantly lower Michaelis-Menten constant (Km) for entacapone compared to other UGTs like UGT2B7 and UGT2B15, indicating a higher affinity and catalytic efficiency. nih.gov Entacapone has a 3 to 4 times higher Vmax value and a 4 to 6 times lower Km value with UGT1A9 compared to another COMT inhibitor, tolcapone (B1682975). nih.gov
The kinetic parameters for entacapone glucuronidation by various UGT isoforms have been determined in the absence and presence of bovine serum albumin (BSA). These studies provide a quantitative measure of the enzymes' efficiency.
Table 1: Enzyme Kinetic Parameters for Entacapone Glucuronidation by UGT Isoforms
Data adapted from Manevski et al., 2013. nih.gov
Impact of Protein Binding (e.g., Albumin) on UGT-Mediated Glucuronidation Rates in Vitro
The presence of albumin, a major plasma protein to which entacapone binds extensively, has been shown to significantly influence the kinetics of its glucuronidation in vitro. researchgate.netnih.govplos.org For several UGT isoforms, including UGT1A7, UGT1A8, UGT1A10, and UGT2B15, the addition of bovine serum albumin (BSA) leads to a notable decrease in the Km value, suggesting an increased affinity of the enzyme for entacapone. researchgate.netnih.govplos.org In some cases, such as with UGT1A7, BSA also increases the Vmax. researchgate.netplos.org This "albumin effect" can lead to a substantial increase in the in vitro intrinsic clearance (Vmax/Km) of entacapone. researchgate.netnih.govplos.orgplos.org
Stereo- and Regioselectivity Considerations in Entacapone Glucuronide Formation (e.g., differentiation from 3-O-Glucuronide and Z-isomer glucuronides)
Entacapone metabolism involves both stereo- and regioselectivity. The drug itself exists as (E)- and (Z)-isomers. nih.govoup.comfda.govwikipedia.orgcore.ac.uknih.gov The primary metabolic pathway for both isomers is direct glucuronidation. nih.govoup.com In humans, the glucuronides of entacapone (the E-isomer) and its Z-isomer are the main urinary metabolites, accounting for approximately 70% and 25% of the metabolites, respectively. nih.govoup.com
The glucuronidation of entacapone is also regioselective, meaning the glucuronic acid is attached at a specific position on the molecule. For most UGT isoforms, glucuronidation occurs at the 4-hydroxyl group of the catechol structure. nih.govnih.govplos.org However, UGT1A1 displays a unique regioselectivity, being the only isoform identified that can catalyze the formation of two different glucuronides, presumably at the 3- and 4-hydroxyl positions. nih.govnih.gov This highlights the specific structural requirements of the active sites of different UGT enzymes.
Localization of Glucuronidation Processes in Experimental Biological Systems (e.g., liver microsomes, other tissue homogenates)
The liver is the primary site of entacapone metabolism. nih.govnovartis.comhres.cafda.govwikipedia.orgnih.gov In vitro studies using human liver microsomes (HLMs) have been instrumental in characterizing the glucuronidation of entacapone. nih.govhelsinki.fihelsinki.fiacs.org HLMs contain a mixture of UGT enzymes and provide a model system that reflects the metabolic activity of the liver. nih.gov Kinetic studies in HLMs have confirmed the high rate of entacapone glucuronidation and have shown that the kinetics in this system are similar to those observed with recombinant UGT1A9. nih.govresearchgate.net
Besides the liver, UGT enzymes are also expressed in other tissues, such as the intestine and kidneys. researchgate.netnih.gov The presence of UGTs in the intestine suggests that some first-pass metabolism of orally administered entacapone may occur here. nih.govcore.ac.uk Studies using rat liver microsomes have also been conducted, revealing species differences in entacapone glucuronidation kinetics compared to human liver microsomes. helsinki.fihelsinki.fiacs.orgkisti.re.kr
Analytical Methodologies for the Detection, Separation, and Characterization of Entacapone 4 β D Glucuronide
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for analyzing entacapone (B1671355) and its metabolites. ajpaonline.comcore.ac.uk These methods offer high accuracy and reproducibility, making them suitable for quantifying known and unknown impurities and metabolites at low levels. ajpaonline.com UPLC, in particular, provides high-resolution capabilities, which are crucial for differentiating between closely related compounds like diastereomeric glucuronides that cannot be distinguished by mass spectrometry alone. core.ac.uk
The successful separation of entacapone and its glucuronides by HPLC and UPLC is highly dependent on the selection and optimization of the mobile and stationary phases.
Stationary Phases: Reversed-phase C18 columns are commonly employed for the analysis of entacapone and its related substances. ajpaonline.comneliti.comresearchgate.net For instance, a Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm) has been used for the separation of entacapone and its impurities. ajpaonline.com Other C18 columns that have been successfully used include Xterra C18 (4.6 x 250 mm, 5µ) and Inertsil C18 (4.6 × 250 mm). neliti.comresearchgate.net In UPLC, an Acquity UPLC BEH C18 column (2.1×100 mm, 1.7 µm) has been utilized. nih.gov
Mobile Phases: A variety of mobile phase compositions have been developed to achieve optimal separation. These typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the buffer is a critical parameter, with acidic conditions often favored.
| Mobile Phase Composition | Stationary Phase | Flow Rate | Reference |
| Acetonitrile: HPLC Water (50:50 v/v) | Phenomenex Luna C18 (250x4.6 mm, 5µm) | 0.9 mL/min | ajpaonline.com |
| Acetonitrile: 0.02M Potassium Dihydrogen Orthophosphate (pH 6.0) (55:45 v/v) | Xterra C18 (4.6x250 mm, 5µ) | 1.0 mL/min | neliti.com |
| Acetonitrile: Methanol (50:50 v/v) with Ortho-phosphoric acid (pH 2.75) | Inertsil C18 (4.6 × 250 mm) | 1.0 mL/min | researchgate.net |
| Acetonitrile: 0.1% v/v Phosphoric acid in Water (35:65 v/v) | X-terra C18 (250×4.6 mm, 5.0 µm) | 1.0 mL/min | saspublishers.com |
| 10 mM Ammonium formate (B1220265) (pH 3.0): Acetonitrile (60:40 v/v) | Zorbax SB-C18 (2.1 × 50 mm, 5 µm) | 0.7 mL/min | researchgate.net |
| 0.5% Acetic acid: Acetonitrile (65:35) | Hypersil BDS-C18 (150 × 4.6 mm, 5 µm) | 1.0 mL/min | doi.org |
| Gradient of 0.1% Orthophosphoric acid and Acetonitrile:Water (75:25 v/v) | Not Specified | Not Specified | researchgate.net |
Various detection modes can be coupled with HPLC and UPLC systems for the analysis of entacapone glucuronides.
UV/PDA Detection: Ultraviolet (UV) and Photodiode Array (PDA) detectors are widely used. core.ac.ukneliti.comsaspublishers.com The selection of the detection wavelength is crucial for sensitivity. For entacapone and its impurities, wavelengths around 210 nm, 215 nm, and 310 nm have been reported. ajpaonline.comneliti.comsaspublishers.com A wavelength of 315 nm has also been used. researchgate.net PDA detectors offer the advantage of acquiring the entire UV spectrum of a peak, which aids in peak identification and purity assessment. ajpaonline.com
Fluorescence Detection: While less commonly reported for this specific compound in the provided context, fluorescence detection can offer high sensitivity and selectivity for compounds that fluoresce.
Development and Optimization of Mobile Phases and Stationary Phases for Entacapone Glucuronides
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), are powerful tools for the structural elucidation and quantification of entacapone glucuronides. core.ac.ukresearchgate.net LC-MS is recognized for its high selectivity and sensitivity, enabling the analysis of metabolites at very low concentrations in complex biological samples. cuni.cz
Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of entacapone and its metabolites. core.ac.ukresearchgate.net ESI is particularly well-suited for ionizing polar and thermally labile molecules like glucuronide conjugates. acs.org It has been shown to be more efficient than atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) for detecting glucuronide conjugates of entacapone. acs.org In negative ion mode ESI, entacapone glucuronides typically form an abundant deprotonated molecule [M-H]⁻, which is often selected as the precursor ion for MS/MS analysis. researchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of selected precursor ions. For glucuronide conjugates, a characteristic fragmentation pattern involves the neutral loss of the glucuronic acid moiety (176 Da). cuni.cz
In the case of entacapone glucuronides analyzed by LC-ESI-MS/MS in negative ion mode, collision-induced dissociation (CID) of the deprotonated molecular ion [M-H]⁻ results in the loss of the neutral glucuronide group, leading to the appearance of an intense product ion corresponding to the deprotonated entacapone molecule. researchgate.net This specific transition is often used for selective detection and quantification using techniques like multiple reaction monitoring (MRM). researchgate.net For example, the transition from m/z 482 to m/z 306 has been used to monitor entacapone glucuronide. researchgate.net However, this primary cleavage at the glycosidic bond means that the fragmentation pattern often does not provide information to pinpoint the exact site of glucuronidation on the aglycone. acs.org
Electrospray Ionization (ESI) and Other Ionization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
While MS provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of metabolites, including glucuronides. core.ac.uk Techniques like 1H NMR and 2D NMR (e.g., NOESY, HMBC) are instrumental in confirming the precise site of glucuronide conjugation and the stereochemistry of the glycosidic bond. core.ac.ukhelsinki.fi For instance, proton NMR (¹H NMR) spectroscopy, in conjunction with MS/MS, has been employed for the structural characterization of glucuronide metabolites. core.ac.uk Two-dimensional NMR techniques are particularly useful for determining the site of glucuronidation by observing correlations between the protons of the aglycone and the anomeric proton of the glucuronic acid moiety. helsinki.fi
Capillary Electromigration Techniques for the Separation of Diastereomeric Glucuronides
Capillary electromigration techniques, such as capillary zone electrophoresis (CZE), are highly effective for separating diastereomeric glucuronides, including the (E)- and (Z)-isomers of entacapone glucuronide. core.ac.uktext2fa.ir The separation principle of CZE relies on the differential migration of charged analytes within an electric field. text2fa.ir The subtle stereochemical differences between the entacapone glucuronide diastereomers result in distinct electrophoretic mobilities, enabling their resolution. core.ac.uk
A key factor in achieving successful separation is the composition of the background electrolyte (BGE). core.ac.uk For instance, a study by Vare et al. utilized a 25 mM sodium tetraborate (B1243019) buffer at pH 9.0 as the BGE. core.ac.uk Under these conditions, the more flexible (E)-isomer migrates faster than the more rigid (Z)-isomer, allowing for their individual quantification. core.ac.uk
The CZE method developed for entacapone glucuronide isomers demonstrated good linearity within a concentration range of 5–100 µg/mL for both isomers, with correlation coefficients (r) exceeding 0.999. The limits of detection (LOD) and quantification (LOQ) were established at 1.5 µg/mL and 5 µg/mL, respectively, for both (E)- and (Z)-entacapone glucuronide. core.ac.uk
Enzyme Immunoassays (EIA) for Group-Selective Glucuronide Detection in Research Samples
A typical competitive EIA involves immobilizing a generic glucuronide conjugate on a microtiter plate. ucanr.edulin-zhi.com When a sample containing the glucuronide of interest is introduced along with a primary antibody, the analyte competes with the immobilized conjugate for antibody binding sites. lin-zhi.com A secondary, enzyme-linked antibody is then added, followed by a substrate that produces a colorimetric signal. The intensity of this signal is inversely proportional to the concentration of the glucuronide in the sample. lin-zhi.com
It is important to acknowledge that the antibody's cross-reactivity with different glucuronides can vary, potentially affecting the accuracy of the results. nih.gov Therefore, for precise and quantitative analysis of entacapone 4-β-D-glucuronide, chromatographic methods are generally preferred.
Sample Preparation Strategies for Complex Biological Matrices in Non-Clinical Studies
Analyzing this compound in complex biological matrices like urine or microsomal incubations necessitates robust sample preparation to eliminate interferences and concentrate the analyte. core.ac.ukresearchgate.net Solid-phase extraction (SPE) is a commonly employed technique for this purpose. core.ac.ukresearchgate.net
For extracting entacapone and its glucuronide from human urine, a method involving an Oasis HLB SPE cartridge has been described. core.ac.uk The urine sample is first diluted with a buffer and loaded onto the conditioned cartridge. After washing to remove unbound matrix components, the analytes are eluted with methanol, yielding a clean extract ready for analysis. core.ac.uk
A similar SPE protocol can be applied to microsomal incubation samples. core.ac.uk The reaction is typically quenched with a solvent like acetonitrile, and after dilution, the mixture is passed through an Oasis HLB SPE cartridge. Elution with methanol, sometimes containing a small amount of formic acid, effectively recovers the glucuronide. core.ac.uk The Oasis HLB sorbent, a hydrophilic-lipophilic balanced polymer, is well-suited for retaining polar compounds like this compound.
Validation Parameters for Analytical Methods Applied to this compound
To ensure the reliability and accuracy of analytical data, methods for quantifying this compound must be thoroughly validated according to international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA). europa.euglobalresearchonline.netfda.gov
Key validation parameters include:
Specificity: The method's ability to accurately measure the analyte in the presence of other components like metabolites, impurities, and matrix constituents. globalresearchonline.net For this compound, this involves demonstrating clear separation from the parent drug and other related substances. researchgate.net
Linearity: The method's capacity to yield results directly proportional to the analyte's concentration over a specific range. globalresearchonline.net This is typically evaluated by analyzing calibration standards and assessing the correlation coefficient of the resulting curve. researchgate.net
Accuracy: The closeness of the measured value to the actual value, determined by analyzing samples with known analyte concentrations. globalresearchonline.net
Precision: The degree of agreement among individual results when the method is repeatedly applied to a homogeneous sample, usually expressed as the relative standard deviation (RSD). globalresearchonline.net
Limit of Detection (LOD): The lowest analyte concentration that can be detected, but not necessarily quantified with precision and accuracy. globalresearchonline.net
Limit of Quantification (LOQ): The lowest analyte concentration that can be reliably quantified with acceptable precision and accuracy. globalresearchonline.net
Below is a summary of the validation parameters for a CZE method used for the analysis of entacapone glucuronide isomers. core.ac.uk
Table of Compounds
In Vitro and Ex Vivo Research Models for Studying Entacapone 4 β D Glucuronide Dynamics
Utilization of Recombinant Human UGT Enzymes for Kinetic and Specificity Studies
Recombinant human UDP-glucuronosyltransferase (UGT) enzymes are instrumental in identifying the specific isoforms responsible for the glucuronidation of entacapone (B1671355) and in determining the kinetics of this metabolic process. Studies have demonstrated that entacapone is an excellent substrate for UGT1A9. nih.gov In fact, at a substrate concentration of 500 µM, the reaction velocity with UGT1A9 is even higher for entacapone than for propofol, a commonly used substrate for this enzyme. nih.gov
Kinetic analyses have revealed that UGT1A9 exhibits a significantly higher rate of glucuronidation and a much lower Michaelis constant (Km) for entacapone compared to other UGT isoforms like UGT2B7 and UGT2B15, indicating a higher affinity and efficiency of UGT1A9 in metabolizing entacapone. nih.gov While UGT1A1 shows a low rate of glucuronidation for entacapone, it is uniquely capable of forming two different glucuronides of the catecholic entacapone. nih.gov In contrast, UGT1A6 does not glucuronidate entacapone at all. nih.gov The UGT2B family members, UGT2B7 and UGT2B15, glucuronidate entacapone at low rates. nih.gov
The addition of bovine serum albumin (BSA) to in vitro assays with recombinant UGTs has been shown to enhance their activity, a phenomenon that can be enzyme and substrate-dependent. plos.orgresearchgate.net For instance, in studies with UGT1A7 and UGT1A10, BSA addition influenced the enzyme kinetics. plos.orgresearchgate.net Purified UGT1A9's glucuronidation activity towards entacapone was found to be low but significantly dependent on the addition of phospholipids. nih.gov
Table 1: Kinetic Parameters of Entacapone Glucuronidation by Recombinant Human UGT Isoforms
| UGT Isoform | Vmax (nmol/min/mg) | Km (µM) | Key Findings |
| UGT1A9 | High | Low | Primary enzyme responsible for entacapone glucuronidation with high efficiency and affinity. nih.gov |
| UGT1A1 | Low | - | Capable of forming two distinct glucuronide metabolites of entacapone. nih.gov |
| UGT1A6 | Not detected | - | Does not participate in the glucuronidation of entacapone. nih.gov |
| UGT2B7 | Low | High | Minor contribution to entacapone glucuronidation. nih.gov |
| UGT2B15 | Low | High | Minor contribution to entacapone glucuronidation. nih.gov |
| UGT1A10 | - | - | Demonstrates the ability to form entacapone 3-O-glucuronide. nih.gov |
Application of Liver Microsomal Preparations for Glucuronidation Studies
Liver microsomal preparations from various species, including humans, rats, and marmosets, are a cornerstone for studying the glucuronidation of entacapone. These preparations contain a mixture of drug-metabolizing enzymes, including UGTs, in a more physiologically relevant environment than isolated recombinant enzymes.
Studies using human liver microsomes (HLM) have corroborated the findings from recombinant UGT assays, confirming that glucuronidation is the main metabolic pathway for entacapone. nih.govrowex.ie Kinetic studies with HLM have shown that entacapone has a 3 to 4 times higher maximum reaction velocity (Vmax) and a 4 to 6 times lower Km value compared to tolcapone (B1682975), another COMT inhibitor. nih.gov This indicates that entacapone is more efficiently glucuronidated in the human liver. nih.gov In vitro studies with human liver microsomal preparations have also indicated that entacapone can inhibit cytochrome P450 2C9. europa.eueuropa.eueuropa.eu
Comparative studies using liver microsomes from different species have revealed species-specific differences in entacapone metabolism. For instance, N-glucuronidation of certain compounds is efficient in human liver microsomes but occurs at lower rates in rat, mouse, guinea-pig, rabbit, dog, and monkey liver microsomes. helsinki.fi In rat liver microsomes, the glucuronidation rate of catechols has been linked to their hydrophobicity/molar volume ratio and their pKa value. researchgate.net
Table 2: Comparative Glucuronidation of Entacapone in Liver Microsomes
| Species | Key Findings |
| Human | Glucuronidation is the primary metabolic pathway. nih.govrowex.ie Entacapone is more efficiently glucuronidated than tolcapone. nih.gov |
| Rat | Glucuronidation of catechols is influenced by their physicochemical properties like hydrophobicity and pKa. researchgate.net |
| Dog | Entacapone is primarily conjugated by the intestinal dUGT1A11, in contrast to the hepatic hUGT1A9 in humans. uef.fi |
Cell-Based Assays and Other In Vitro Systems for Investigating Glucuronide Formation
Cell-based assays provide a more integrated system for studying drug metabolism, incorporating cellular uptake, metabolism, and efflux processes. Various cell lines, such as Caco-2 and HepG2, are utilized to investigate the formation of entacapone glucuronides.
In Caco-2 cells, an intestinal cell line, tolcapone was found to induce a decrease in cell viability, which was not observed with entacapone at the same concentration. nih.gov This suggests different toxicity profiles for these two related compounds. Studies using HepG2 cells, a human liver cell line, have also been employed to assess the cytotoxicity of entacapone and its derivatives. nih.gov
The development of recombinant cell lines expressing specific human UGTs offers a powerful tool for investigating the role of individual enzymes in glucuronide formation within a cellular context. researchgate.net By incubating drugs with these cell lines and analyzing the culture media, researchers can directly assess the formation of glucuronide metabolites. researchgate.net Furthermore, stable cell lines overexpressing specific UGTs, such as UGT1A10 in CHO or HEK293 cells, have been used to perform kinetic analyses of entacapone glucuronidation. nih.gov
Animal Model Studies Focused on the Formation and Excretion Pathways of Entacapone Glucuronides
Animal models, particularly rats, are essential for studying the in vivo formation and excretion of entacapone glucuronides. These studies provide a holistic view of the metabolic fate of the drug, from absorption to elimination.
In rats, after administration of radiolabeled entacapone, the majority of the drug and its metabolites are excreted in the feces, with a smaller portion eliminated in the urine. nih.gov Less than 1.5% of the dose is excreted as unchanged entacapone. nih.gov The primary metabolites found are glucuronide and sulfate (B86663) conjugates. nih.gov Enterohepatic circulation, where metabolites excreted in the bile are reabsorbed from the intestine, accounts for about 10% of the administered radioactivity in rats. nih.gov In animal studies, entacapone has also been found to be excreted in maternal rat milk. nih.gov
The main metabolic pathway for entacapone involves isomerization to its cis-isomer, followed by direct glucuronidation of both the parent compound and the cis-isomer. nih.govoup.com The resulting glucuronide conjugates are inactive. oup.com Urinary metabolites in humans consist of approximately 70% parent drug glucuronide and 25% cis-isomer glucuronide. oup.com
Investigation of Gut Microbiome Interactions with Entacapone and Potential Influences on Metabolite Fate in Research Models
The gut microbiome plays a significant role in the metabolism of many drugs, and recent research has highlighted its interaction with entacapone. nih.gov In vitro studies have shown that entacapone can directly affect the growth rate of several bacterial species. nih.gov
A key finding is that entacapone acts as an iron chelator, binding to iron in the gut and making it less available to the resident microbes. biocodexmicrobiotainstitute.comemjreviews.comsciencedaily.com This iron-depleting effect can significantly alter the composition and activity of the gut microbiome. biocodexmicrobiotainstitute.comemjreviews.comsciencedaily.comnih.gov Specifically, it can lead to a decrease in the abundance of certain beneficial bacteria while promoting the growth of others, such as E. coli, that are efficient at scavenging iron. emjreviews.comsciencedaily.com This disruption of the microbial community can favor the selection of antibiotic-resistant and virulent bacterial strains. biocodexmicrobiotainstitute.comemjreviews.com
Factors Influencing Entacapone Glucuronide Metabolism in Research Systems
Impact of Enzyme Induction or Inhibition on UGT-Mediated Glucuronidation in Experimental Settings
The catalytic activity of UGT enzymes responsible for entacapone (B1671355) glucuronidation can be significantly altered by exposure to inducing or inhibiting chemical agents. In experimental models, this modulation provides insight into potential drug-drug interactions and the regulation of metabolic pathways.
Enzyme Induction
Research using rat liver microsomes has demonstrated that UGT activity towards entacapone can be induced. nih.gov Treatment of rats with a standard polychlorinated biphenyl (B1667301) (PCB) inducer, Aroclor 1254, resulted in a significant enhancement of entacapone glucuronidation compared to control microsomes. nih.gov The glucuronidation rate was enhanced up to 15-fold in the liver microsomes of PCB-treated rats. nih.gov Kinetic analysis revealed an approximate 8-fold increase in the intrinsic clearance (Vmax/Km) of entacapone in induced microsomes, primarily driven by a substantial increase in the maximum reaction velocity (Vmax). nih.gov Conversely, studies have also shown that catechols, the class of compounds to which entacapone belongs, are generally poor inducers of their own glucuronidation pathways. nih.gov
Table 1: Kinetic Parameters of Entacapone Glucuronidation in Control vs. Induced Rat Liver Microsomes Data sourced from a study assessing catechol induction in rat liver microsomes. nih.gov
| Microsome Source | Vmax (nmol/min/mg) | Km (µM) | Intrinsic Clearance (Vmax/Km, ml/min/mg) |
|---|---|---|---|
| Control | 1.6 | 130 | 0.0016 |
| PCB-Induced | 11.0 | 88 | 0.0125 |
Enzyme Inhibition
The glucuronidation of entacapone is predominantly catalyzed by the UGT1A9 isoform. nih.govtandfonline.com This makes the metabolic pathway susceptible to inhibition by compounds that target UGT1A9. Research has identified potent inhibitors from natural sources. For instance, tanshinones, compounds derived from the herb Danshen, have been shown to inhibit UGT1A9 activity. tandfonline.comtandfonline.com In vitro studies using human liver microsomes demonstrated that cryptotanshinone (B1669641) acts as a competitive inhibitor of UGT1A9, while dihydrotanshinone (B163075) I acts as a noncompetitive inhibitor. tandfonline.com Such inhibition can significantly reduce the formation of Entacapone 4-β-D-Glucuronide in experimental systems. tandfonline.comtandfonline.com
Table 2: Inhibition of Human UGT1A9 by Tanshinones Data from in vitro inhibition assays. tandfonline.com
| Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| Cryptotanshinone | Competitive | 0.27 | 0.25 |
| Dihydrotanshinone I | Noncompetitive | 0.72 | 0.61 |
Consideration of Polymorphisms in UGT Enzymes and their Functional Consequences in In Vitro Models
Genetic polymorphisms in UGT enzymes can lead to inter-individual variations in drug metabolism by altering enzyme expression or catalytic function. nih.gov Understanding these variations in in vitro models is crucial for predicting their potential clinical impact.
The primary enzyme responsible for entacapone glucuronidation is UGT1A9, which exhibits a high reaction velocity and low Km value for this substrate. nih.gov Other isoforms, including UGT1A1, UGT2B7, and UGT2B15, contribute to a much lesser extent. nih.gov Notably, in vitro studies with recombinant human UGTs have shown that UGT1A1 is the only isoform capable of forming two distinct glucuronide metabolites from the catecholic structure of entacapone, although this occurs at a low rate. nih.gov
Table 3: Michaelis-Menten Kinetic Parameters for Entacapone with Recombinant Human UGT Isoforms Data illustrates the high efficiency of UGT1A9 in entacapone glucuronidation compared to other isoforms. nih.gov
| UGT Isoform | Vmax (nmol/min/mg) | Km (µM) |
|---|---|---|
| UGT1A9 | 3.2 | 1.2 |
| UGT2B7 | 0.05 | 45 |
| UGT2B15 | 0.1 | 140 |
While UGT1A9 is the main metabolizing enzyme, polymorphisms in minor pathways could still have an influence. The UGT1A1 enzyme is known for the common UGT1A1*28 polymorphism, which leads to reduced enzyme expression and is associated with Gilbert's syndrome. researchgate.net Given that UGT1A1 does participate in entacapone metabolism, this genetic variant could potentially impact the disposition of the drug. researchgate.net Furthermore, emerging research suggests that interactions between different UGT isoforms can occur, where a variant in one UGT, such as UGT1A1, might influence the activity of another, like UGT1A9, within the cell. frontiersin.org
Role of Transporter Proteins in the Disposition and Elimination of Glucuronide Conjugates in Non-Human Models (e.g., biliary excretion mechanisms)
Following its formation, this compound is a hydrophilic molecule that relies on transporter proteins for its efflux from hepatocytes and subsequent elimination from the body. frontiersin.org In non-human models, studies have confirmed that biliary excretion is a major elimination route for entacapone and its glucuronide metabolite. drugbank.comoup.comnih.gov
Research in rats has provided direct evidence for the involvement of specific transporters in this process. oup.com The elimination of entacapone involves its glucuronidation, with the resulting glucuronides being partly excreted into the bile. oup.com This hepatobiliary transport is mediated by specific efflux pumps located on the canalicular membrane of hepatocytes. Studies have identified that glucuronidated compounds are typically transported into the bile by the Multidrug resistance-associated protein 2 (MRP2). oup.com
The critical role of this transporter is highlighted by competition studies in rats. When entacapone was administered with other compounds that are also substrates for MRP2, a mutual inhibition of hepatobiliary transport was observed. oup.com This competition for the same transporter demonstrates that the efficient biliary clearance of this compound is dependent on the function of efflux proteins like MRP2 in these non-human models. oup.com
Advanced Research Perspectives and Methodological Innovations for Entacapone 4 β D Glucuronide
Development of Novel Synthetic Approaches for Glucuronide Reference Standards
The synthesis of pure acyl glucuronide reference standards is crucial for detailed metabolic and toxicological studies. nih.gov Traditional methods often face challenges in yield and purity. However, advancements in chemoenzymatic and flow chemistry approaches are providing more efficient and selective routes to these important metabolites.
A significant challenge in synthesizing acyl glucuronides is the selective manipulation of protecting groups. Chemoenzymatic methods have emerged as a powerful tool to overcome this, offering high selectivity under mild reaction conditions. nih.govrsc.org One established chemoenzymatic strategy involves a two-step process. nih.gov First, a condensation reaction between the cesium salt of a carboxylic acid and a protected glucuronic acid bromide, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate, yields the fully protected 1-β-O-acyl glucuronide. nih.govacs.org This is followed by selective enzymatic hydrolysis to remove the acetyl and methyl protecting groups. rsc.org For instance, lipases can be used for the deacetylation, and esterases for the removal of the methyl ester. rsc.org The choice of enzyme is critical, as its chemoselectivity can be influenced by the structure of the acyl group. nih.gov For example, lipase (B570770) AS Amano (LAS) has shown high selectivity for certain acyl groups, while Candida antarctica lipase B (CAL-B) has also been used effectively. nih.govacs.org This chemoenzymatic approach has been successfully applied to synthesize the 1-β-O-acyl glucuronides of various non-steroidal anti-inflammatory drugs (NSAIDs). rsc.orgacs.org
The Koenigs-Knorr reaction is another cornerstone of glucuronide synthesis. researchgate.netnih.gov This method involves the reaction of an aglycone (the non-sugar portion) with a protected glucuronyl halide in the presence of a promoter, often a heavy metal salt like silver or cadmium carbonate. researchgate.netacs.org The use of cadmium carbonate has been noted as a particularly effective catalyst in the synthesis of aryl glucuronides. acs.org The Koenigs-Knorr reaction has been successfully used to synthesize a variety of glucuronides, including those of steroids and clenbuterol (B1669167). nih.govnih.gov
More recently, flow chemistry, coupled with statistical design of experiments (DoE), has been employed to optimize the Koenigs-Knorr reaction. researchgate.net This approach allows for rapid optimization of reaction conditions, leading to improved yield, regioselectivity, and cost-effectiveness. researchgate.net A modular mesoreactor-assisted flow setup has been successfully used for the selective C3-glucuronidation of bile acids, demonstrating the potential of this technology for producing glucuronide standards. researchgate.net
These advanced synthetic methodologies provide researchers with reliable access to pure acyl glucuronide standards, which are indispensable for accurate in vitro and in vivo studies of drug metabolism and disposition.
Table 1: Comparison of Synthetic Approaches for Glucuronide Standards Press the "play" button to interact with the table.
| Method | Key Features | Promoters/Catalysts | Examples of Application | References |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | High chemoselectivity, mild reaction conditions, stereospecific production of β-anomers. | Lipases (e.g., Lipase AS Amano, Candida antarctica lipase B), Esterases (e.g., porcine liver esterase). | NSAID acyl glucuronides (diclofenac, mefenamic acid, (S)-naproxen), ALP-derived acyl glucuronides. | nih.govrsc.orgnih.govacs.org |
| Koenigs-Knorr Reaction | Reaction of an aglycone with a protected glucuronyl halide. | Heavy metal salts (e.g., silver carbonate, cadmium carbonate), Lewis acids. | Steroid glucuronides (estriol monoglucuronides), clenbuterol O-glucuronides. | researchgate.netnih.govacs.orgnih.gov |
| Flow Chemistry with DoE | Rapid optimization of reaction conditions, improved yield and regioselectivity. | Utilizes Koenigs-Knorr reagents in a continuous flow setup. | C3-glucuronidated bile acids. | researchgate.net |
High-Throughput Screening Methodologies for UGT Activity and Inhibitor Identification relevant to Entacapone (B1671355)
High-throughput screening (HTS) is essential for the rapid evaluation of a compound's metabolic profile and potential for drug-drug interactions. nih.gov While HTS assays for cytochrome P450 enzymes are well-established, the development of robust HTS methods for UDP-glucuronosyltransferases (UGTs) has been more challenging. nih.govwiley.com These challenges stem from the inherent properties of UGTs, such as lower expression levels, instability, and broad substrate specificity. wiley.com
A common strategy for HTS of UGT activity involves monitoring the formation of the universal by-product, uridine (B1682114) diphosphate (B83284) (UDP). mdpi.com Commercially available kits, such as the UDP-Glo™ assay, couple the UGT reaction with a subsequent enzymatic step that converts the released UDP to ATP, which is then detected via a luminescent signal. mdpi.com This method is independent of the acceptor molecule's properties, making it broadly applicable. mdpi.com Another approach is the phosphate-based assay, which also detects a common reaction component and has shown comparable and reproducible kinetic results to the UDP-Glo™ assay. mdpi.com
Fluorescence-based assays offer another powerful tool for HTS. nih.gov These assays often utilize a fluorogenic probe substrate that becomes fluorescent upon glucuronidation. nih.gov The development of isoform-specific fluorescent probes is a key area of research, as it allows for the targeted investigation of individual UGT enzymes. researchgate.nethep.com.cn For instance, TokyoGreen (TG) derivatives have been developed as specific and practical "turn-on" fluorescent probes for UGT1A1. rsc.orgnih.gov Similarly, N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide (NHPN) has been identified as a highly specific fluorogenic probe for UGT1A1. nih.gov A novel BODIPY-based fluorescent probe, BDMP, has also been developed for the sensitive detection of UGT1A8. hep.com.cn These probes enable rapid and sensitive assays by simply monitoring the change in fluorescence intensity. rsc.orgnih.gov
HTS assays are not only used to identify substrates but also to screen for inhibitors of UGT enzymes. nih.gov By measuring the reduction in the glucuronidation of a probe substrate in the presence of a test compound, potential inhibitors can be identified. This is crucial for predicting drug-drug interactions, as the inhibition of UGT activity can lead to altered pharmacokinetics and potential toxicity of co-administered drugs. wiley.com
The application of these HTS methodologies allows for the efficient screening of large compound libraries to characterize their interactions with UGTs, including those relevant to the metabolism of entacapone. This information is invaluable for building predictive pharmacophore models and guiding drug development. nih.gov
Table 2: High-Throughput Screening Assays for UGT Activity Press the "play" button to interact with the table.
| Assay Type | Principle | Advantages | Examples of Probes/Kits | References |
|---|---|---|---|---|
| UDP Detection Assays | Measures the formation of the universal by-product UDP. | Independent of the acceptor molecule, broadly applicable. | UDP-Glo™ GT-assay, MicroMolar UDP assay kit. | mdpi.commdpi.com |
| Phosphate-Based Assays | Detects a common reaction component. | Reproducible kinetic results, easy experimental setup. | Phosphate GT Activity assay. | mdpi.com |
| Fluorescence-Based Assays | Utilizes a fluorogenic probe that becomes fluorescent upon glucuronidation. | High sensitivity, allows for real-time monitoring and isoform-specific analysis. | TokyoGreen (TG) derivatives (UGT1A1), N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide (NHPN) (UGT1A1), BDMP (UGT1A8). | nih.govhep.com.cnrsc.orgnih.gov |
Application of Computational and In Silico Models for Predicting Glucuronidation Sites and Kinetics
In silico models are increasingly being used to predict the metabolic fate of drug candidates, offering a cost-effective and time-efficient alternative to experimental methods. oup.comannualreviews.org For UGT-mediated metabolism, computational models have been developed to predict both the site of glucuronidation and the kinetics of the reaction. acs.orgoup.com
Predicting the site of metabolism (SOM) is a critical step in understanding a drug's metabolic profile. acs.org Several in silico models have been developed for this purpose, often employing machine learning algorithms such as support vector machines (SVM) and neural networks. oup.comoup.com These models are trained on datasets of known UGT substrates and their metabolic sites. oup.com The XenoSite model, for example, uses a neural network and has shown high accuracy in predicting glucuronidation sites, including atypical sites like carbons. nih.gov Simpler, heuristic models have also been developed that perform nearly as well and can identify more challenging molecules for further analysis. nih.gov These models typically consider a range of "local" and "global" molecular descriptors that characterize atomic reactivity, bonding strength, and physicochemical properties. oup.comnih.gov
Quantitative structure-activity relationship (QSAR) models are used to predict the kinetics of glucuronidation, such as the Michaelis-Menten constant (Km). nih.govresearchgate.net 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to model the substrate selectivity of UGT isoforms, including UGT1A9 and UGT2B7. nih.govtandfonline.com These models generate statistically reliable predictions and provide contour maps that elucidate the structural features responsible for differences in substrate selectivity. nih.gov Pharmacophore modeling is another valuable 3D-QSAR technique that has been used to understand the substrate selectivity of UGTs like UGT1A8 and UGT2B7. tandfonline.comscialert.net These models identify the key chemical features, such as hydrogen bond acceptors and hydrophobic regions, that are important for enzyme-substrate interactions. tandfonline.com
The development of these computational tools provides valuable information for lead optimization in drug discovery. acs.org By predicting whether a compound will be glucuronidated, at which site, and with what affinity, chemists can modify drug candidates to improve their pharmacokinetic properties. oup.comacs.org
Table 3: In Silico Models for Predicting Glucuronidation Press the "play" button to interact with the table.
| Model Type | Prediction Target | Methodology | Key Features | Examples | References |
|---|---|---|---|---|---|
| Site of Metabolism (SOM) Prediction | Identifies the atom(s) in a molecule where glucuronidation occurs. | Machine learning (neural networks, SVM), heuristic models. | Uses local and global molecular descriptors. | XenoSite, somugt. | oup.comoup.comnih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the kinetics of glucuronidation (e.g., Km). | 3D-QSAR (CoMFA, CoMSIA), pharmacophore modeling, VolSurf. | Relates molecular structure to biological activity. | Models for UGT1A6, UGT1A9, UGT1A8, UGT2B7. | nih.govresearchgate.nettandfonline.comscialert.netnih.gov |
Systems Biology Approaches to Understand the Broader Metabolic Network Involving Entacapone Glucuronides
Systems biology offers a holistic approach to understanding the complex interplay of metabolic pathways within a biological system. In the context of entacapone, a systems biology perspective allows for the investigation of not just the direct glucuronidation of the drug, but also how this process is integrated into the broader metabolic network.
A key aspect of a systems biology approach is the use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. These technologies can provide a global view of the cellular response to a drug. For example, transcriptomic analysis could reveal changes in the expression of UGT genes and other metabolic enzymes in response to entacapone treatment. Proteomic studies could identify changes in the levels of UGT proteins and other proteins involved in drug transport and metabolism. Metabolomic analysis of biological fluids can provide a snapshot of the metabolic state of an organism and identify the full spectrum of metabolites produced from entacapone, including its glucuronide conjugates.
By applying a systems biology approach, researchers can gain a deeper understanding of the factors that influence the glucuronidation of entacapone and its potential impact on other metabolic pathways. This knowledge is crucial for predicting inter-individual variability in drug response and for assessing the potential for drug-drug interactions at a systems level.
Exploration of Chemical Reactivity and Stability of Entacapone Acyl Glucuronides in Research Contexts
Acyl glucuronides are known to be chemically reactive metabolites. uq.edu.auresearchgate.net This reactivity stems from the electrophilic nature of the acyl group, which makes them susceptible to nucleophilic attack. acs.org The two main degradation pathways for acyl glucuronides are hydrolysis and intramolecular acyl migration. tandfonline.com
Hydrolysis results in the cleavage of the ester bond, releasing the parent carboxylic acid and glucuronic acid. tandfonline.com The rate of hydrolysis is influenced by pH, with maximum stability often observed at acidic pH. nih.gov For example, the half-life of zomepirac (B1201015) glucuronide at pH 7.4 and 37°C is only 27 minutes. nih.gov The stability of acyl glucuronides can also be affected by the presence of enzymes in biological matrices, such as esterases and β-glucuronidases, which can catalyze their hydrolysis. researchgate.netscispace.com
Intramolecular acyl migration is a unique characteristic of acyl glucuronides, involving the transfer of the acyl group from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 positions. researchgate.nettandfonline.com This process leads to the formation of a mixture of positional isomers. acs.org The rate of acyl migration is dependent on the structure of the aglycone. nih.govrsc.org For instance, the degradation of diastereoisomeric glucuronides can be stereoselective, with the (S)-isomer often being more stable than the (R)-isomer. tandfonline.com The reactivity of acyl glucuronides, particularly their propensity for acyl migration, is a significant consideration in drug development, as the isomeric forms may have different biological activities and toxicological profiles. researchgate.net
The chemical reactivity of acyl glucuronides also includes their ability to covalently bind to macromolecules like proteins. tandfonline.comacs.org This binding can occur through transacylation, where the acyl group is transferred to a nucleophilic group on the protein. liverpool.ac.uknih.gov The formation of these protein adducts has been implicated in the idiosyncratic toxicity of some carboxylic acid-containing drugs. acs.orgresearchgate.net
In the context of entacapone, its acyl glucuronide is considered to have low to medium reactivity. fda.gov The stability of entacapone itself has been studied under various stress conditions, showing susceptibility to degradation in oxidative and hydrolytic environments. sphinxsai.com Understanding the chemical reactivity and stability of entacapone 4-β-D-glucuronide is crucial for accurately assessing its pharmacokinetic profile and potential for toxicity.
Table 4: Chemical Compound Names Press the "play" button to interact with the table.
| Compound Name |
|---|
| Entacapone |
| This compound |
| Uridine diphosphate |
| Uridine diphosphate glucuronic acid |
| Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate |
| Diclofenac |
| Mefenamic acid |
| (S)-naproxen |
| Clenbuterol |
| Zomepirac |
| N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide |
| TokyoGreen |
| BDMP |
| Carbidopa |
| Levodopa |
Q & A
Q. What enzymatic pathways are responsible for the synthesis of Entacapone 4-β-D-Glucuronide, and how can researchers design assays to study its formation?
this compound is primarily synthesized via UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A10, which catalyzes the glucuronidation of entacapone. To study this, researchers can use recombinant UGT isoforms in vitro, supplemented with UDP-glucuronic acid (UDPGA) as a cofactor. Assays should include controls for enzyme activity (e.g., 4-methylumbelliferone as a positive control) and measure glucuronide formation using HPLC-MS. BSA (0.1%) may be added to stabilize UGT activity and correct for substrate binding artifacts .
Q. How can researchers optimize the purification of this compound from reaction mixtures?
Post-synthesis purification involves liquid-liquid extraction (e.g., ethyl acetate for removing unreacted entacapone) followed by solid-phase extraction (SPE) using C18 columns. Final purification via preparative HPLC with a reversed-phase column (e.g., Zorbax SB-C18) and a mobile phase of acetonitrile/0.1% formic acid ensures high purity. Purity (>98%) should be confirmed by LC-MS and NMR spectroscopy .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
LC-MS/MS is the gold standard due to its sensitivity and specificity. A validated method should include:
- Chromatography : C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
- Detection : Multiple reaction monitoring (MRM) for transitions specific to the glucuronide (e.g., m/z 445 → 269 for this compound).
- Internal Standard : Stable isotope-labeled analogs (e.g., deuterated entacapone) to correct for matrix effects .
Advanced Research Questions
Q. How do researchers reconcile contradictory Km values for UGT1A10-mediated glucuronidation of entacapone across studies?
Discrepancies in Km values may arise from differences in assay conditions (e.g., BSA concentration, pH, or temperature). To address this, standardize protocols by:
- Using expression level-normalized enzyme activity.
- Correcting substrate concentrations for protein binding (e.g., via equilibrium dialysis).
- Validating results with orthogonal methods like isothermal titration calorimetry (ITC) .
Q. What experimental strategies can elucidate the structural stability of this compound under physiological conditions?
Stability studies should assess:
- pH dependence : Incubate the glucuronide in buffers (pH 1.5–7.4) at 37°C and monitor degradation via LC-MS. Acidic conditions (pH <3) may hydrolyze the glucuronide bond.
- Thermal stability : Store samples at -20°C (optimal) vs. 25°C and quantify degradation products.
- Enzymatic hydrolysis : Test susceptibility to β-glucuronidase (e.g., from E. coli) .
Q. How can researchers design experiments to compare the metabolic fate of this compound with other drug glucuronides (e.g., Raloxifene Bisglucuronide)?
Q. What methodological approaches resolve challenges in detecting this compound in complex biological samples?
Overcome matrix interference by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
